molecular formula C18H22N2 B026552 N,1-dibenzylpyrrolidin-3-amine CAS No. 108963-20-8

N,1-dibenzylpyrrolidin-3-amine

Cat. No.: B026552
CAS No.: 108963-20-8
M. Wt: 266.4 g/mol
InChI Key: BHEXKVGLZMEJRQ-UHFFFAOYSA-N
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Description

N,1-Dibenzylpyrrolidin-3-amine (CAS: 108963-20-8) is a tertiary amine featuring a pyrrolidine core substituted with two benzyl groups at the N1 and C3 positions. Its molecular formula is C₁₈H₂₂N₂, with a molecular weight of 266.38 g/mol . Key structural identifiers include:

  • SMILES: C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3
  • InChIKey: BHEXKVGLZMEJRQ-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for [M+H]⁺, [M+Na]⁺, and other adducts range from 192.4 Ų to 208.2 Ų, indicating moderate molecular compactness .

The compound is classified as a Category 8 hazardous substance (UN 2735) due to its corrosive properties (H314: Causes severe skin burns and eye damage) . It is used in pharmaceutical research but is currently listed as out of stock in commercial catalogs .

Preparation Methods

Strecker Synthesis Approach

The Strecker reaction, traditionally used for amino acid synthesis, has been adapted for constructing N,1-dibenzylpyrrolidin-3-amine via a nitrile intermediate. This method leverages the condensation of aldehydes, amines, and cyanide sources to form α-aminonitriles, which are subsequently reduced to amines .

Reaction Mechanism and Optimization

The synthesis begins with the formation of an N-acyliminium ion intermediate through acid-catalyzed condensation of benzaldehyde and a benzylamine derivative. This intermediate reacts with a cyanide source (e.g., KCN) to yield an α-aminonitrile. Cyclization under acidic conditions generates the pyrrolidine ring, followed by reduction of the nitrile group to the primary amine .

Example Protocol :

  • Imine Formation : Benzaldehyde (2.12 g, 20 mmol) and benzylamine (2.14 g, 20 mmol) are stirred in methanol at 0°C with catalytic HCl for 1 hour.

  • Cyanide Addition : Potassium cyanide (1.3 g, 20 mmol) is added, and the mixture is refluxed for 12 hours.

  • Cyclization : The resulting α-aminonitrile is treated with concentrated HCl to induce cyclization, forming 1-benzylpyrrolidin-3-carbonitrile.

  • Reduction : The nitrile is reduced using LiAlH₄ in THF (yield: 78%) or catalytic hydrogenation with H₂/Pd-C (yield: 82%) .

Key Data :

StepReagent/ConditionsYield (%)
Imine FormationHCl/MeOH, 0°C95
Cyanide AdditionKCN, reflux77
CyclizationHCl, rt89
Reduction (LiAlH₄)THF, reflux78
Reduction (H₂/Pd-C)Ethanol, 50 psi82

Alkylation of 3-Aminopyrrolidine

A more straightforward approach involves sequential alkylation of 3-aminopyrrolidine with benzyl halides. This method exploits the nucleophilicity of the amine and pyrrolidine nitrogen, enabling stepwise benzylation .

Stepwise Benzylation Protocol

  • First Alkylation : 3-Aminopyrrolidine (1.0 g, 10 mmol) is treated with benzyl bromide (1.88 g, 11 mmol) in toluene under basic conditions (NaOH, 50°C, 6 hours) to selectively benzylate the pyrrolidine nitrogen, yielding 1-benzylpyrrolidin-3-amine (yield: 68%) .

  • Second Alkylation : The intermediate is reacted with a second equivalent of benzyl bromide under similar conditions to install the 3-benzyl group, affording this compound (yield: 54%) .

Optimization Challenges :

  • Selectivity : Over-alkylation to quaternary ammonium salts is mitigated by using a slight excess of benzyl bromide (1.1 eq) and controlled reaction times.

  • Solvent Effects : Toluene outperforms polar solvents like ethanol in minimizing side reactions .

Comparative Yields :

StepConditionsYield (%)
First AlkylationToluene, NaOH, 50°C68
Second AlkylationToluene, NaOH, 50°C54

This route is advantageous for its simplicity and commercial availability of starting materials but suffers from moderate yields due to competing side reactions .

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Strecker Synthesis : Higher overall yields (78–82%) but involves multiple steps and hazardous reagents.

  • Alkylation : Lower yields (54–68%) but operationally simpler and amenable to scale-up.

Functional Group Tolerance

  • The Strecker method accommodates electron-withdrawing or donating groups on the benzaldehyde moiety, enabling structural diversification .

  • Alkylation is less tolerant of sterically hindered benzyl halides, necessitating precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Benzoyl peroxide, water, and cesium carbonate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N,1-dibenzylpyrrolidin-3-amine has been investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Antidepressant Activity : Research has shown that derivatives of dibenzylpyrrolidine exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Studies indicate that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been tested against breast and lung cancer cells, demonstrating cytotoxic effects that warrant further investigation.

Neuropharmacology

This compound's ability to penetrate the blood-brain barrier makes it a subject of interest in neuropharmacology. Its potential as a cognitive enhancer or neuroprotective agent is being explored.

Research Insights:

  • Cognitive Enhancement : Preliminary studies suggest that this compound could enhance memory and learning in animal models, possibly through cholinergic mechanisms.
  • Neuroprotection : There is emerging evidence that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Materials Science

Beyond its biological applications, this compound is being explored for its utility in materials science, particularly in the development of advanced materials with unique properties.

Applications:

  • Polymer Synthesis : The compound can serve as a precursor for synthesizing polymers with tailored mechanical and thermal properties.
  • Nanotechnology : Its derivatives are being investigated for use in nanocomposites that exhibit enhanced electrical conductivity and thermal stability.

Mechanism of Action

The mechanism of action of N,1-dibenzylpyrrolidin-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

N,1-Dibenzylpyrrolidin-3-amine belongs to a family of benzyl-substituted pyrrolidine and piperidine derivatives. Below is a comparative analysis with structurally related amines:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₁₈H₂₂N₂ 266.38 Two benzyl groups (N1, C3) Corrosive (H314), used in drug R&D
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine C₁₃H₂₀N₂ 204.31 One benzyl (N1), two methyl (N3) Boiling point: 279.1°C; lower toxicity
(S)-(+)-1-Benzyl-3-aminopyrrolidine C₁₁H₁₆N₂ 176.26 One benzyl (N1), one NH₂ (C3) Chiral building block for asymmetric synthesis
N-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride C₁₁H₁₄Cl₂N₂·HCl 294.62 2,6-Dichlorobenzyl (N1), NH₂ (C3) Bioactive intermediate; antiviral research
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine C₁₅H₂₀N₄ 256.35 Benzyl (piperidine), pyrazole-amine Kinase inhibition studies

Key Differences

Substituent Effects: this compound has two benzyl groups, enhancing steric bulk and lipophilicity compared to mono-benzyl analogs like (S)-(+)-1-Benzyl-3-aminopyrrolidine . This increases its membrane permeability but may reduce metabolic stability. N,N-Dimethyl derivatives (e.g., (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine) exhibit lower polarity and higher volatility (boiling point ~279°C) due to reduced hydrogen-bonding capacity .

Synthetic Utility: Chiral analogs (e.g., (S)-(+)-1-Benzyl-3-aminopyrrolidine) are pivotal in asymmetric catalysis, whereas this compound’s rigid structure is leveraged in receptor-binding studies .

Biological Activity :

  • Pyrazole-containing derivatives (e.g., 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine) demonstrate kinase inhibition, contrasting with this compound’s underexplored pharmacological profile .

Biological Activity

N,1-Dibenzylpyrrolidin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H22N2C_{18}H_{22}N_{2} and features a pyrrolidine ring substituted with two benzyl groups. This structural configuration is believed to influence its biological activity, particularly in terms of receptor interactions and pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyl halides under basic conditions. The process may include the use of catalysts or solvents to enhance yield and purity. Detailed procedures can be found in various synthetic chemistry literature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Antitumor Activity

This compound has shown promise in antitumor activity through various mechanisms, including induction of apoptosis in cancer cells. For instance, studies on K562 leukemia cells revealed that treatment with the compound led to increased apoptosis rates in a dose-dependent manner.

  • Apoptosis Induction : The compound significantly increased early and late apoptosis rates, as evidenced by flow cytometry assays.
Concentration (µM) Early Apoptosis (%) Late Apoptosis (%)
109.645.00
1216.598.00
1437.7215.00

Table 2: Effects of this compound on apoptosis in K562 cells.

The mechanism by which this compound induces apoptosis appears to involve modulation of key proteins in the apoptotic pathway. Notably, it has been shown to decrease Bcl-2 (an anti-apoptotic protein) levels while increasing Bax (a pro-apoptotic protein) levels, thereby promoting cell death.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study assessed its efficacy against multidrug-resistant strains and found promising results, suggesting potential for development into a therapeutic agent.
  • Cancer Treatment : In a controlled experiment on human cancer cell lines, the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N,1-dibenzylpyrrolidin-3-amine, and how do reaction conditions impact yield and purity?

  • Methodology :

  • Catalytic Systems : Copper(I) bromide and cesium carbonate are commonly used in Buchwald-Hartwig amination or Ullmann-type coupling reactions for similar amines, enabling C–N bond formation under mild conditions (35°C, 48 hours) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) effectively isolates the product, though yields may vary (e.g., 17.9% in one protocol) due to steric hindrance from benzyl groups .
  • Critical Parameters : Reaction time, catalyst loading, and solvent polarity (e.g., DMSO vs. dichloromethane) significantly influence yield. Extended reaction times (≥48 hours) improve conversion but may increase side products .

Q. What spectroscopic techniques are employed to confirm the structure and purity of This compound, and what are the critical spectral markers?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzyl groups) and pyrrolidine ring protons (e.g., δ 2.5–3.5 ppm for CH₂/N–CH₂). Splitting patterns (e.g., doublets for vicinal coupling) confirm stereochemistry .
  • HRMS : A molecular ion peak ([M+H]⁺) matching the exact mass (e.g., m/z 215 in analogous compounds) validates the molecular formula .
  • TLC : Used to monitor reaction progress, with silica gel plates and UV visualization ensuring intermediate purity before chromatography .

Q. What safety precautions and handling protocols are recommended for This compound based on its physicochemical properties?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or dermal contact. The compound may exhibit uncharacterized toxicity, as seen in structurally similar amines .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or biological interactions of This compound?

  • Methodology :

  • Density Functional Theory (DFT) : Models steric/electronic effects of benzyl groups on reaction pathways (e.g., barrier heights for ring-opening reactions). Compare computed NMR shifts (e.g., via Gaussian) with experimental data to validate conformers .
  • Molecular Docking : Screen against protein targets (e.g., kinases) to predict binding affinities, leveraging pyrrolidine’s rigidity and benzyl groups’ hydrophobic interactions .

Q. What experimental approaches resolve contradictions between observed NMR data and theoretical predictions for this compound?

  • Methodology :

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent-induced shifts. For example, unexpected splitting in ¹H NMR may arise from slow conformational exchange, resolved by variable-temperature NMR .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton or proton-carbon couplings, especially for overlapping pyrrolidine signals .
  • Impurity Analysis : HRMS or LC-MS detects trace byproducts (e.g., de-benzylated derivatives) that distort spectral interpretations .

Q. How do steric and electronic effects of benzyl substituents influence the conformational dynamics of This compound in solution?

  • Methodology :

  • Rotational Barriers : Use dynamic NMR to measure ΔG‡ for benzyl group rotation. Steric hindrance between N- and 3-benzyl groups may restrict ring puckering, observable in NOESY spectra .
  • Solvent Polarity Studies : Compare conformational populations in polar (DMSO) vs. nonpolar (CDCl₃) solvents. Benzyl groups’ hydrophobicity may drive aggregation in aqueous media, altering reactivity .

Properties

IUPAC Name

N,1-dibenzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEXKVGLZMEJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555881
Record name N,1-Dibenzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108963-20-8
Record name N,1-Dibenzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dibenzyl-3-aminopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,000 g (5.34 mols) of 1-benzyl-Δ3 -pyrroline-2,5-dione are dissolved in 2.5 l of tetrahydrofuran, and 572 g (5.34 mols) of benzylamine are added with stirring at 10° to 20° C. The mixture is left to stand for 24 hours at room temperature, after which 360 g are removed from the resulting solution (3,848 g of total weight) and added to a solution of 38 g (1 mol) of lithium aluminum hydride in 380 ml of absolute dehydrated tetrahydrofuran. The mixture is refluxed for 20 hours, 500 ml of tetrahydrofuran, 38 g of water and 120 ml of tetrahydrofuran, 38 g of 10% strength potassium hydroxide solution and 114 g of water are then sucessively added to the mixture. The salts are filtered off with suction, washed with tetrahydrofuran, the filtrate is concentrated, and the residue is distilled.
Name
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-benzyl-Δ3 pyrroline-2,5-dione
Quantity
5.34 mol
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
572 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Four
Quantity
380 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

N,1-dibenzylpyrrolidin-3-amine
N,1-dibenzylpyrrolidin-3-amine
N,1-dibenzylpyrrolidin-3-amine
N,1-dibenzylpyrrolidin-3-amine
N,1-dibenzylpyrrolidin-3-amine
N,1-dibenzylpyrrolidin-3-amine

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